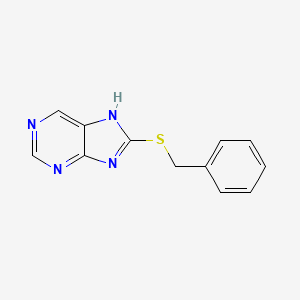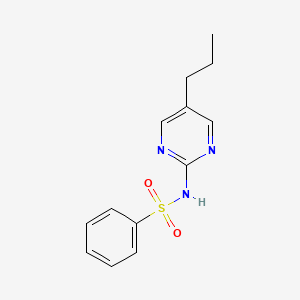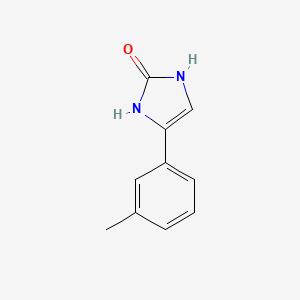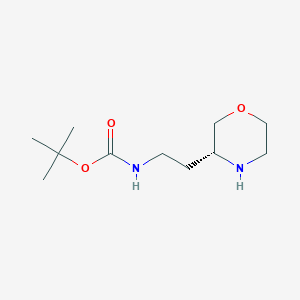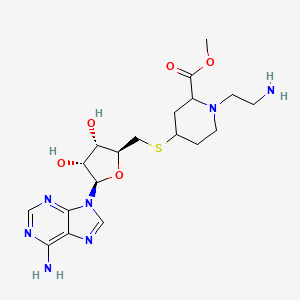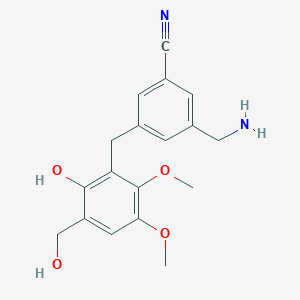
3-(Aminomethyl)-5-(2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxybenzyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-5-(2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxybenzyl)benzonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as an amino group, hydroxyl groups, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-(2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxybenzyl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzonitrile Core: The initial step involves the formation of the benzonitrile core through a nucleophilic substitution reaction.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a reductive amination reaction.
Addition of Hydroxyl and Methoxy Groups: The hydroxyl and methoxy groups are added through selective hydroxylation and methylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-5-(2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxybenzyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
3-(Aminomethyl)-5-(2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxybenzyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-5-(2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxybenzyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows for diverse interactions, contributing to its potential therapeutic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-2-hydroxyphenazine: Shares similar functional groups but differs in the overall structure and properties.
2-Amino-3-hydroxyphenazine: Another compound with similar functional groups but distinct chemical behavior.
Uniqueness
3-(Aminomethyl)-5-(2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxybenzyl)benzonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H20N2O4 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
3-(aminomethyl)-5-[[2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxyphenyl]methyl]benzonitrile |
InChI |
InChI=1S/C18H20N2O4/c1-23-16-7-14(10-21)17(22)15(18(16)24-2)6-11-3-12(8-19)5-13(4-11)9-20/h3-5,7,21-22H,6,8,10,19H2,1-2H3 |
Clé InChI |
OSUBTFYOCZPAKO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1)CO)O)CC2=CC(=CC(=C2)C#N)CN)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


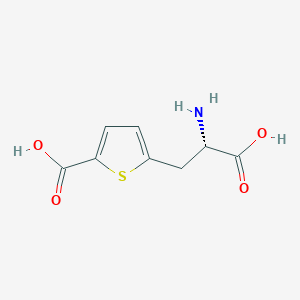
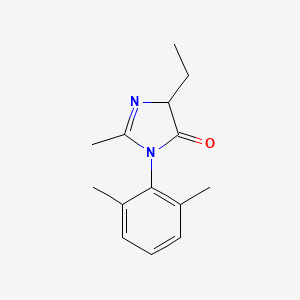
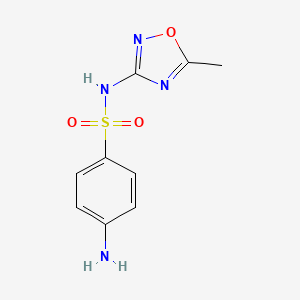


![N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-9H-purin-6-amine](/img/structure/B12936392.png)

